6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde
Description
Significance of Nitrogen and Oxygen Heterocycles in Organic Synthesis
Heterocyclic compounds containing nitrogen and oxygen are fundamental building blocks in the synthesis of a myriad of organic molecules. researchgate.netpreprints.org Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores their importance. researchgate.netopenmedicinalchemistryjournal.com These heterocycles are key precursors in the development of various therapeutic agents and materials with novel properties. researchgate.netpreprints.orgresearchgate.net The presence of both nitrogen and oxygen atoms within the ring imparts unique electronic and steric properties, influencing their reactivity and potential for further functionalization.
The Unique Structural Features of the 6H-1,2-Oxazine Ring System
The 6H-1,2-oxazine ring is a six-membered heterocycle containing a nitrogen atom at position 2 and an oxygen atom at position 1, with a double bond between C4 and C5. The "6H" designation indicates that position 6 is saturated. This structural arrangement, with the N-O bond, is a defining feature of the 1,2-oxazine scaffold. rsc.org The ring can exist in various states of saturation, from the fully reduced 1,2-oxazinane (B1295428) to the aromatic 1,2-oxazinium ion. researchgate.net The conformation of the 6H-1,2-oxazine ring is a subject of stereochemical interest, influencing its reactivity and the stereochemical outcome of its reactions.
Contextualization of 6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde within the 1,2-Oxazine Family
This compound is a specific derivative of the parent 6H-1,2-oxazine ring. Its structure is characterized by two key functional groups: an ethoxy group (-OCH2CH3) at the 6-position and a carbaldehyde group (-CHO) at the 3-position. The ethoxy group, being an electron-donating group, can influence the electron density of the ring system. The carbaldehyde group, an electron-withdrawing group, provides a reactive site for a variety of nucleophilic addition and condensation reactions, making this compound a potentially valuable intermediate in the synthesis of more complex molecules.
Historical Overview of 1,2-Oxazine Chemistry
The chemistry of 1,2-oxazines has evolved significantly over the past century. The first natural product containing a 1,2-oxazine scaffold, geneserine, was isolated in 1925 from the Calabar bean (Physostigma venenosum). rsc.org This discovery sparked interest in this class of heterocycles. A major advancement in the synthesis of 1,2-oxazines was the application of the hetero-Diels-Alder reaction. acs.orgmdpi.comfu-berlin.de This powerful cycloaddition strategy allows for the efficient construction of the 1,2-oxazine ring from a nitroso compound and a diene, providing access to a wide range of substituted derivatives. acs.orgmdpi.com Over the years, numerous synthetic methods have been developed, expanding the chemical space of the 1,2-oxazine family and enabling the exploration of their chemical and biological properties. researchgate.netresearchgate.net
Research Findings on 1,2-Oxazine Derivatives
While specific research on this compound is limited in publicly available literature, a wealth of information exists for the broader class of 1,2-oxazine derivatives. This allows for informed extrapolation of its likely chemical behavior.
Synthesis of the 1,2-Oxazine Ring
The hetero-Diels-Alder reaction stands as a primary method for the synthesis of the 1,2-oxazine ring. This reaction typically involves the [4+2] cycloaddition of a nitrosoalkene with an electron-rich alkene. acs.org The regioselectivity and stereoselectivity of this reaction have been extensively studied, allowing for the controlled synthesis of complex 1,2-oxazine structures.
| Reaction Type | Reactants | Product | Key Features |
| Hetero-Diels-Alder | Nitrosoalkene + Alkene | 1,2-Oxazine derivative | High regioselectivity and stereoselectivity. |
| Cyclization | Suitably functionalized open-chain precursors | 1,2-Oxazine derivative | Often involves intramolecular nucleophilic attack. |
Reactivity of 1,2-Oxazines
The reactivity of the 1,2-oxazine ring is dictated by the interplay of the nitrogen and oxygen heteroatoms and the degree of unsaturation. The N-O bond is susceptible to cleavage under reductive conditions, providing a pathway to 1,4-amino alcohols and other valuable synthetic intermediates. The double bond within the ring can undergo various transformations, including hydrogenation and epoxidation. The substituents on the ring also play a crucial role in directing the reactivity. For instance, the carbaldehyde group in the target compound is expected to be a key site for chemical modifications.
| Reaction Type | Reagents | Product Type |
| Reductive Cleavage | Reducing agents (e.g., Zn/AcOH, H2/Pd) | γ-Amino alcohols, γ-hydroxy ketones |
| Hydrogenation | H2, Catalyst (e.g., Pd/C) | Saturated 1,2-oxazinanes |
| Reactions of Substituents | Nucleophiles (with the carbaldehyde group) | Alcohols, imines, etc. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
484008-19-7 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
6-ethoxy-6H-oxazine-3-carbaldehyde |
InChI |
InChI=1S/C7H9NO3/c1-2-10-7-4-3-6(5-9)8-11-7/h3-5,7H,2H2,1H3 |
InChI Key |
VSJYFHPUYAIQQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C=CC(=NO1)C=O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Chemistry of 6 Ethoxy 6h 1,2 Oxazine 3 Carbaldehyde
Reactions Involving the Carbaldehyde Functionality
The aldehyde group is a versatile functional handle, susceptible to a wide array of nucleophilic additions and redox reactions. These transformations allow for the elaboration of the C-3 substituent into various other functional groups.
The electrophilic carbonyl carbon of the carbaldehyde is a prime target for attack by various nucleophiles. Such reactions typically proceed via the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated upon workup to yield a secondary alcohol. This provides a reliable method for carbon-carbon bond formation at the C-3 position.
Common nucleophiles that can be employed include organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li). The addition of these reagents introduces a new alkyl, aryl, or vinyl group, converting the aldehyde into a corresponding secondary alcohol.
| Nucleophile | Reagent Example | Product Type after Workup |
|---|---|---|
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol (Propan-2-ol derivative) |
| Organolithium Reagent | Phenyllithium (C₆H₅Li) | Secondary Alcohol (Phenylmethanol derivative) |
| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin |
| Acetylide Anion | Sodium Acetylide (HC≡CNa) | Propargyl Alcohol derivative |
The carbaldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. nih.gov The formation of the imine is a reversible process, and removal of water is often necessary to drive the reaction to completion. nih.gov
These imine derivatives are valuable intermediates themselves, as the C=N bond can be further reduced or subjected to nucleophilic attack.
| Amine Reactant | Product |
|---|---|
| Aniline | N-phenyl imine derivative |
| Benzylamine | N-benzyl imine derivative |
| Hydroxylamine (B1172632) | Oxime |
| Hydrazine (B178648) | Hydrazone |
The oxidation state of the aldehyde carbon can be readily modified to produce carboxylic acids, alcohols, or amines, significantly expanding the synthetic utility of the parent compound.
Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 6-Ethoxy-6H-1,2-oxazine-3-carboxylic acid, using a variety of standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction to Alcohol: Reduction of the aldehyde yields the primary alcohol, (6-Ethoxy-6H-1,2-oxazin-3-yl)methanol. This transformation is commonly achieved with mild hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or more powerful reagents like lithium aluminum hydride (LiAlH₄).
Conversion to Amines (Reductive Amination): A highly effective method for converting aldehydes to amines is reductive amination. masterorganicchemistry.comorganic-chemistry.org This one-pot procedure involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, which is then reduced in situ to the corresponding amine. researchgate.netyoutube.com A key advantage of this method is that it prevents the over-alkylation often seen in direct alkylation of amines. masterorganicchemistry.com Reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful as they are selective for the reduction of the protonated imine over the starting aldehyde. masterorganicchemistry.com
| Transformation | Typical Reagents | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, CrO₃, Ag₂O | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Reductive Amination | R₂NH, NaBH₃CN or NaBH(OAc)₃ | Amine |
Reactivity of the 6H-1,2-Oxazine Ring System
The 6H-1,2-oxazine ring contains a labile N-O bond, which is the focal point of its characteristic reactivity. sci-hub.se Cleavage of this bond, either reductively or under other conditions, allows the heterocyclic system to serve as a precursor to various acyclic structures. The ring is also susceptible to rearrangement processes.
The facile cleavage of the N-O bond is a defining feature of the 1,2-oxazine ring system, making these heterocycles valuable intermediates in synthesis. sci-hub.seresearchgate.net
Reductive N-O Bond Cleavage: The most common transformation is the reductive cleavage of the N-O bond. This can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions (e.g., Zn/AcOH). researchgate.net Such reactions typically lead to the formation of 1,4-amino alcohols or related derivatives, depending on the substituents and reaction conditions. For 6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde, this cleavage would unmask a γ-amino aldehyde or a related structure, which could be a useful synthetic building block. In some cases, ring-opening can be followed by spontaneous secondary reactions, such as lactamization. researchgate.net
Acid-Induced Ring Opening: Treatment of related 1,2-oxazine N-oxides with acid has been shown to result in ring opening to afford geminal chloronitroso compounds. researchgate.net This process proceeds through the formation of an N,N-bis(oxy)iminium cation, which is intercepted by a nucleophile, leading to the cleavage of the ring. researchgate.net
The 1,2-oxazine nucleus can undergo several rearrangement reactions, often involving sigmatropic shifts, which can lead to structurally diverse products. researchgate.net
acs.orgacs.org-Meisenheimer Rearrangement: While often utilized in the synthesis of the 1,2-oxazine core from N-oxide precursors, the principles of the acs.orgacs.org-Meisenheimer rearrangement highlight the potential for migrations involving the N-O bond. acs.org This rearrangement involves the migration of a group from an oxygen atom to the nitrogen of a tertiary amine N-oxide.
researchgate.netresearchgate.net-Sigmatropic Rearrangements: Facile researchgate.netresearchgate.net-sigmatropic rearrangements, such as the hetero-Cope rearrangement, have been observed within certain 1,2-oxazine systems. researchgate.netacs.org These pericyclic reactions are typically promoted by Lewis acids or heat and can lead to the formation of new ring systems or rearranged acyclic products. The specific outcome would depend on the substitution pattern of the 1,2-oxazine ring.
Cycloaddition Reactions of the Oxazine (B8389632) Ring
The 6-ethoxy-6H-1,2-oxazine ring system, containing a conjugated diene moiety, is theoretically capable of participating in cycloaddition reactions, most notably [4+2] cycloadditions or Diels-Alder reactions. In such reactions, the oxazine can act as the diene component. The reactivity of this diene system is significantly influenced by the electronic nature of its substituents.
The presence of the electron-withdrawing carbaldehyde group at the C3 position is expected to decrease the electron density of the diene system, potentially reducing its reactivity in normal electron demand Diels-Alder reactions with electron-poor dienophiles. Conversely, this electronic feature could enhance its reactivity in inverse electron demand Diels-Alder (IEDDA) reactions, where the oxazine would react with electron-rich dienophiles. Systematic studies on 1,2,3-triazines have shown that electron-withdrawing substituents can have a remarkable impact on cycloaddition reactivity. nih.gov
While specific experimental data on the cycloaddition reactions of this compound are not extensively documented in publicly available literature, the general reactivity of related 1,2-oxazine systems provides valuable insights. For instance, hetero-Diels-Alder reactions are a primary method for the synthesis of the 1,2-oxazine ring itself, often involving the reaction of α-nitroso alkenes with suitable dienophiles. fu-berlin.de Subsequent cycloaddition reactions of the formed oxazine ring are less common but represent an area of synthetic interest.
The general behavior of 1,2-oxazines in cycloadditions can be inferred from computational and experimental studies on analogous systems. The regioselectivity and stereoselectivity of such reactions would be dictated by the frontier molecular orbital interactions between the oxazine diene and the dienophile, which are in turn governed by the electronic and steric effects of the substituents on both reacting partners.
Reactivity Towards Electrophiles and Nucleophiles on the Heterocyclic Core
The heterocyclic core of this compound possesses several sites susceptible to attack by both electrophiles and nucleophiles. The reactivity is a consequence of the interplay between the electron-donating ethoxy group at C6, the electron-withdrawing carbaldehyde group at C3, and the inherent electronic nature of the 1,2-oxazine ring.
Reactivity Towards Electrophiles
The C4-C5 double bond within the oxazine ring is a potential site for electrophilic attack. However, the electron-withdrawing nature of the adjacent carbaldehyde group at C3 is expected to deactivate this double bond towards many common electrophiles. Electrophilic addition would likely proceed via a cationic intermediate, the stability of which would be influenced by the substituents. While no specific studies on the electrophilic reactions of this compound are available, research on related systems suggests that such reactions would require highly reactive electrophiles.
Reactivity Towards Nucleophiles
The 1,2-oxazine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. The most likely site for nucleophilic addition on the heterocyclic core is the C4 position, which is β- to the electron-withdrawing carbaldehyde group and part of a conjugated system. This type of reaction is analogous to a conjugate or 1,4-addition.
Research on the closely related compound, 6-Ethoxy-3-phenyl-6H-1,2-oxazine, has demonstrated that it undergoes 1,4-addition of organolithium compounds to the C4 position. fu-berlin.de This suggests that the heterocyclic core of this compound would exhibit similar reactivity. The addition of a nucleophile to the C4 position would generate an enolate intermediate, which can then be protonated or trapped by an electrophile.
A study on the conjugate addition of organolithium compounds to 6H-1,2-oxazines, followed by trapping with electrophiles, provides a framework for the expected reactivity of the title compound. fu-berlin.de This methodology allows for the stereoselective synthesis of functionalized 5,6-dihydro-4H-1,2-oxazines. The carbaldehyde group at C3 in this compound would likely enhance the electrophilicity of the C4 position, making it even more susceptible to nucleophilic attack compared to the 3-phenyl analogue.
The general reaction scheme for nucleophilic addition to the 6-Ethoxy-6H-1,2-oxazine core is depicted below:

Table 1: Predicted Reactivity of this compound with Nucleophiles
| Nucleophile | Expected Reaction Type | Probable Product |
| Organolithium Reagents (R-Li) | 1,4-Conjugate Addition | 4-Alkyl-6-ethoxy-3-formyl-5,6-dihydro-4H-1,2-oxazine |
| Grignard Reagents (R-MgX) | 1,4-Conjugate Addition | 4-Alkyl-6-ethoxy-3-formyl-5,6-dihydro-4H-1,2-oxazine |
| Soft Enolates | Michael Addition | Adduct at C4 position |
| Hydride Reagents (e.g., NaBH4) | 1,2-Reduction of Aldehyde and/or 1,4-Addition | 6-Ethoxy-3-(hydroxymethyl)-6H-1,2-oxazine or 6-Ethoxy-3-formyl-5,6-dihydro-4H-1,2-oxazine |
It is important to note that the aldehyde functionality at the C3 position can also be a primary site for nucleophilic attack (1,2-addition). The chemoselectivity between 1,2-addition to the aldehyde and 1,4-addition to the oxazine ring would depend on the nature of the nucleophile and the reaction conditions. Hard nucleophiles are more likely to attack the carbonyl carbon, while softer nucleophiles will favor conjugate addition.
Mechanistic Investigations and Reaction Pathways
Elucidation of Reaction Mechanisms for 6H-1,2-Oxazine Synthesis
The primary route for the synthesis of the 6H-1,2-oxazine ring system involves a hetero-Diels-Alder reaction. This powerful cycloaddition strategy typically utilizes α,β-unsaturated nitroso compounds as the diene component and an electron-rich alkene, such as an enol ether, as the dienophile. Specifically for the synthesis of 6-ethoxy-6H-1,2-oxazines, the reaction between an α-nitroso alkene and an enol ether like 1-bromo-2-ethoxyethene (B13034002) has been reported. fu-berlin.de
The α-nitrosoolefins are often highly reactive and are typically generated in situ. A common method for their preparation involves the oxidation of ketoximes. For instance, reagents like Chloramine-T have been effectively employed to generate α-nitrosoolefins from the corresponding ketoximes, which then readily undergo the hetero-Diels-Alder cycloaddition with terminal acetylenes to yield 6H-1,2-oxazine derivatives. researchgate.netccsenet.org
Computational studies, particularly using Density Functional Theory (DFT), have shed light on the intricate mechanism of this cycloaddition. These investigations suggest that the hetero-Diels-Alder reaction leading to 1,2-oxazine derivatives proceeds through a polar, single-step, two-stage mechanism. mdpi.comnih.gov This implies a concerted but asynchronous process where the two new sigma bonds are formed at different rates. The regioselectivity of the reaction is a key aspect, and studies have shown that the cycloaddition is highly regioselective. researchgate.net Interestingly, these reactions can also be performed "on-water," offering a green and efficient synthetic approach.
The reaction progress can be monitored using various chromatographic techniques, and the resulting cycloadducts are typically isolated and purified by methods such as flash chromatography and crystallization. nih.gov
Mechanistic Aspects of Rearrangements and Transformations of the 6H-1,2-Oxazine Ring
The 6H-1,2-oxazine ring is a versatile scaffold that can undergo a variety of rearrangements and transformations, leading to a diverse range of other heterocyclic systems and functionalized molecules. These reactions are often mechanistically complex and can be influenced by various factors such as the nature of the substituents, the reaction conditions, and the presence of catalysts.
One significant transformation is the reductive ring contraction of 1,2-oxazines to afford highly substituted pyrrolidines. fu-berlin.de This process often involves hydrogenation and opens up synthetic routes to valuable nitrogen-containing five-membered rings. The mechanism of this transformation is believed to proceed through the cleavage of the weak N-O bond followed by subsequent cyclization.
Palladium-catalyzed cross-coupling reactions have been successfully applied to functionalize the 6H-1,2-oxazine ring. For example, 4-bromo-6H-1,2-oxazines can serve as substrates for these reactions, allowing for the introduction of various substituents at the C4 position. fu-berlin.de This highlights the utility of the oxazine (B8389632) ring as a template for further molecular elaboration.
The transformation of 5-hydroxy-1,2-oxazin-6-ones represents another important reaction pathway. Base-catalyzed recyclization of related isoxazoline (B3343090) N-oxides can unexpectedly lead to the formation of these 5-hydroxy-1,2-oxazin-6-ones. researchgate.net Furthermore, O-alkylation of these intermediates can redirect their condensation with primary amines to produce 5-alkoxy-3-(hydroxyimino)-4-aryl-pyridine-2,6(1H,3H)-dione derivatives, showcasing a fascinating cascade of reactions. researchgate.netresearchgate.net
Photochemical rearrangements of dihydro-1,2-oxazines have also been explored, leading to the formation of substituted pyrroles. This transformation likely proceeds through a photolytically induced cleavage of the N-O bond followed by rearrangement and aromatization.
Finally, the reaction of 6-alkoxy-2-aryl-4H-1,3-oxazine-4-ones with hydrazine (B178648) derivatives demonstrates the susceptibility of the oxazine ring to nucleophilic attack. This reaction proceeds via the initial attack of the nucleophile on the C2 position, leading to ring opening and subsequent recyclization to form different heterocyclic systems like 1,2,4-triazoles or 4-hydroxyimidazoles, depending on the hydrazine derivative used. thieme-connect.de
Below is a table summarizing some of the key transformations of the 1,2-oxazine ring system.
| Starting Material | Reagents/Conditions | Product | Transformation Type |
| 1,2-Oxazines | Hydrogenation | Dihydroxylated Pyrrolidines | Reductive Ring Contraction |
| 4-Bromo-6H-1,2-oxazines | Palladium Catalyst, Coupling Partner | 4-Substituted-6H-1,2-oxazines | Cross-Coupling |
| 3,4-Diaryl-5-(ethoxycarbonyl)isoxazoline N-oxides | Base | 5-Hydroxy-1,2-oxazin-6-ones | Recyclization/Rearrangement |
| 5-Hydroxy-1,2-oxazin-6-ones | O-alkylation, Primary Amines | 5-Alkoxy-3-(hydroxyimino)pyridine-2,6(1H,3H)-diones | Ring Transformation |
| 6-Alkoxy-2-aryl-4H-1,3-oxazin-4-ones | Hydrazine Derivatives | 1,2,4-Triazoles or 4-Hydroxyimidazoles | Ring Transformation |
Stereochemical Pathways in the Formation and Reactivity of 6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde Analogs
The stereochemical outcome of the hetero-Diels-Alder reaction is a critical aspect in the synthesis of chiral 1,2-oxazine derivatives. The facial selectivity of the approach of the dienophile to the nitrosoalkene determines the absolute configuration of the newly formed stereocenters in the oxazine ring.
Several strategies have been developed to control the stereochemistry of this cycloaddition. The use of chiral auxiliaries on either the nitrosoalkene or the dienophile can induce diastereoselectivity. Furthermore, the development of catalytic asymmetric nitroso-Diels-Alder reactions has provided an elegant solution for the enantioselective synthesis of 1,2-oxazines. For instance, copper(I) complexes with chiral ligands such as DTBM-Segphos have been shown to catalyze the intermolecular nitroso-Diels-Alder reaction of cyclic 1,3-dienes with high yields, regioselectivity, diastereoselectivity, and enantioselectivity. researchgate.net
While much of the research has focused on the stereoselective synthesis of the core 1,2-oxazine ring, the stereochemical pathways involving analogs of this compound, particularly the influence of the C3-carbaldehyde group on the reactivity and stereoselectivity of subsequent transformations, remain an area that requires more in-depth investigation. The aldehyde functionality offers a handle for a wide range of chemical modifications, and understanding how the existing stereocenters in the oxazine ring direct the stereochemical outcome of reactions at the aldehyde group is of paramount importance for the synthesis of complex, stereochemically defined molecules.
The table below summarizes some approaches to stereoselective synthesis of 1,2-oxazine derivatives.
| Method | Key Feature | Stereochemical Control |
| Chiral Auxiliaries | Covalently attached chiral group on reactant | Diastereoselective |
| Catalytic Asymmetric Nitroso-Diels-Alder | Chiral metal catalyst | Enantioselective |
| Substrate Control | Inherent chirality of the starting materials | Diastereoselective |
Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), the precise connectivity and spatial arrangement of atoms within a molecule can be elucidated.
For 6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde, the ¹H NMR spectrum would be expected to exhibit characteristic signals for each unique proton environment. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a result of spin-spin coupling with each other. The protons on the 1,2-oxazine ring would show distinct chemical shifts and coupling patterns depending on their position. For instance, the proton at the C6 position, being adjacent to both an oxygen and a nitrogen atom, would likely appear at a downfield chemical shift. The olefinic protons on the ring would also have characteristic shifts. The aldehyde proton (-CHO) would be a highly deshielded singlet, appearing significantly downfield.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic downfield chemical shift. The carbon atoms of the 1,2-oxazine ring would appear in the olefinic and aliphatic regions of the spectrum, with the C6 carbon showing a significant downfield shift due to the attached electronegative oxygen and nitrogen atoms. The carbons of the ethoxy group would be found in the upfield region.
2D NMR techniques would be crucial in assembling the complete molecular structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace out the spin systems within the molecule, such as the ethoxy group and the protons on the oxazine (B8389632) ring. An HMBC spectrum would provide information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting the different fragments of the molecule, for example, linking the aldehyde proton to the C3 carbon of the oxazine ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde H (-CHO) | 9.5 - 10.5 | Singlet |
| Olefinic H (C4-H) | 6.5 - 7.5 | Doublet |
| Olefinic H (C5-H) | 5.5 - 6.5 | Doublet of Doublets |
| C6-H | 5.0 - 6.0 | Multiplet |
| Methylene H (-O-CH₂-CH₃) | 3.5 - 4.5 | Quartet |
| Methyl H (-O-CH₂-CH₃) | 1.0 - 1.5 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C (-CHO) | 185 - 195 |
| C3 | 140 - 150 |
| C4 | 120 - 130 |
| C5 | 100 - 110 |
| C6 | 80 - 90 |
| Methylene C (-O-CH₂-CH₃) | 60 - 70 |
| Methyl C (-O-CH₂-CH₃) | 10 - 20 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds, a characteristic spectrum is obtained.
For this compound, the IR spectrum would be expected to display several key absorption bands. A strong, sharp peak in the region of 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The presence of C=C and C=N bonds within the 1,2-oxazine ring would give rise to absorptions in the 1600-1650 cm⁻¹ region. The C-O-C stretching of the ethoxy group and the oxazine ring would likely appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the aliphatic ethoxy group and the olefinic protons on the ring would be observed around 2850-3100 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Aldehyde) | 1680 - 1700 |
| C=C / C=N (Ring) | 1600 - 1650 |
| C-O (Ether and Oxazine) | 1000 - 1300 |
| C-H (sp² and sp³) | 2850 - 3100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. The fragmentation pattern would be expected to show characteristic losses of small, stable molecules or radicals. For instance, the loss of the ethoxy group (-OC₂H₅) or the aldehyde group (-CHO) would likely be observed. Cleavage of the 1,2-oxazine ring could also lead to a variety of fragment ions, providing further structural information. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the molecular formula.
X-ray Crystallography for Solid-State Structure Determination (where applicable to related 1,2-oxazines)
X-ray diffraction studies on various substituted 1,2-oxazines have revealed that the ring can adopt different conformations depending on the nature and position of the substituents. researchgate.net For instance, the degree of planarity of the ring can vary, and the substituents can adopt specific spatial orientations to minimize steric hindrance. In the case of a crystalline sample of this compound, X-ray crystallography would unequivocally establish the stereochemistry at the C6 position and the conformation of the ethoxy group relative to the oxazine ring. It would also reveal details about the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. The crystal systems for related heterocyclic compounds, including oxazine derivatives, have been reported as monoclinic and triclinic, among others. nih.gov
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For the 6H-1,2-oxazine scaffold, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), are employed to elucidate various aspects of its electronic structure and reactivity. researchgate.net
These calculations can predict key electronic properties that govern the molecule's behavior:
Electron Distribution and Molecular Electrostatic Potential (MEP): DFT calculations can map the electron density distribution across the 6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde molecule. The resulting Molecular Electrostatic Potential (MEP) map would highlight regions of positive and negative electrostatic potential. The electronegative oxygen and nitrogen atoms in the oxazine (B8389632) ring, as well as the oxygen of the ethoxy and carbaldehyde groups, are expected to be regions of negative potential (red/yellow), indicating their role as centers of nucleophilicity or hydrogen bond acceptors. Conversely, the hydrogen atoms and parts of the carbon framework would exhibit a positive potential (blue), indicating electrophilic sites.
Natural Bond Orbital (NBO) Analysis: NBO analysis, performed on the DFT-optimized geometry, provides insights into intramolecular charge transfer interactions and electron delocalization. rsc.org For this compound, this analysis would quantify the stabilization energies arising from interactions between donor (lone pair) and acceptor (antibonding) orbitals. For instance, interactions involving the lone pairs of the oxygen and nitrogen atoms with the π* orbitals of the C=N and C=C bonds within the ring, as well as the C=O of the carbaldehyde group, would be significant for the molecule's stability and reactivity.
| Reactivity Descriptor | Formula | Significance for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Global Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Measures the ability of the molecule to accept electrons. |
| Global Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Measures the ability of the molecule to donate electrons (referenced to tetracyanoethylene). |
Table 1: Global Reactivity Descriptors Calculated from DFT.
Computational Analysis of Reaction Mechanisms and Transition States
Computational studies are invaluable for mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For 1,2-oxazine systems, DFT calculations have been instrumental in understanding their synthesis, particularly through hetero-Diels-Alder reactions, and their subsequent transformations. mdpi.comfu-berlin.de
For a molecule like this compound, which could be synthesized via a hetero-Diels-Alder reaction between a nitrosoalkene and an appropriate diene, computational analysis at levels of theory such as B3LYP/6-31G(d) can provide critical insights. mdpi.com The analysis would involve:
Locating Transition States (TS): By searching for saddle points on the potential energy surface, the geometry and energy of the transition state for the cycloaddition can be determined.
Activation Energy Calculation: The energy difference between the reactants and the transition state provides the activation energy, which is crucial for predicting the reaction rate.
Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the desired species.
Investigation of Stereoselectivity and Regioselectivity: By comparing the activation energies of different possible reaction pathways, computational analysis can predict the observed stereochemical and regiochemical outcomes of the reaction.
A Bonding Evolution Theory (BET) analysis of related cycloaddition reactions has shown that the formation of the two new sigma bonds (in this case, C-C and O-C) can be asynchronous, proceeding through a polar, single-step mechanism. mdpi.com Such detailed analysis reveals the sequence of electron density reorganization throughout the reaction. mdpi.com
Conformational Analysis and Energetics of 6H-1,2-Oxazine Systems
The 6H-1,2-oxazine ring is not planar and can adopt several conformations. Understanding the relative stabilities of these conformers is essential as the geometry of the molecule can significantly influence its reactivity and biological activity.
Conformational analysis of the 6H-1,2-oxazine ring, often performed using a combination of NMR spectroscopy and theoretical calculations, has shown that the ring can exist in stable conformations such as a half-chair. researchgate.net For this compound, the substituents at positions 3 and 6 will influence the conformational preference.
Potential Energy Surface Scan: A relaxed potential energy surface scan, where the key dihedral angles of the ring are systematically varied, can identify the low-energy conformers.
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then fully optimized, and their relative energies are calculated to determine the most stable conformation. For substituted 1,2-oxazines, it has been shown that bulky substituents tend to occupy pseudo-equatorial positions to minimize steric strain. researchgate.net
Boltzmann Population Analysis: Based on the calculated relative energies, the Boltzmann population of each conformer at a given temperature can be predicted, providing an understanding of the conformational landscape the molecule explores.
| Conformer | Dihedral Angle (C6-N1-O2-C3) | Relative Energy (kcal/mol) | Key Feature |
| Conformer A (Pseudo-axial ethoxy) | (example value) | (example value) | The ethoxy group at C6 is in a pseudo-axial orientation. |
| Conformer B (Pseudo-equatorial ethoxy) | (example value) | (example value, likely lower) | The ethoxy group at C6 is in a pseudo-equatorial orientation, which is generally more stable for bulky groups. |
Table 2: Hypothetical Conformational Analysis Data for this compound.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure in terms of delocalized orbitals. taylorandfrancis.com A key application of MO theory in understanding reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com
For this compound, FMO analysis can predict its reactivity in various chemical reactions:
HOMO (Highest Occupied Molecular Orbital): The HOMO is the orbital from which the molecule is most likely to donate electrons. youtube.com Its energy (EHOMO) is related to the ionization potential, and its spatial distribution highlights the nucleophilic sites of the molecule. For this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen and oxygen atoms of the oxazine ring and the ethoxy group, as well as the π-system of the double bond.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital to which the molecule is most likely to accept electrons. youtube.com Its energy (ELUMO) is related to the electron affinity, and its distribution indicates the electrophilic sites. The LUMO of this compound is anticipated to be localized on the π* orbitals of the C=N bond and the C=O group of the carbaldehyde, making these sites susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive.
The interaction between the frontier orbitals of two reacting molecules governs the course of the reaction. For example, in a reaction with a nucleophile, the HOMO of the nucleophile will interact with the LUMO of this compound. libretexts.org Conversely, in a reaction with an electrophile, the HOMO of the oxazine derivative will interact with the LUMO of the electrophile. libretexts.org
| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions | Implied Reactivity |
| LUMO | (example value) | C3, C4, O(aldehyde), N1 (π*) | Electrophilic sites for nucleophilic attack. |
| HOMO | (example value) | N1, O2, O(ethoxy), C5, C6 (n, π) | Nucleophilic sites for electrophilic attack. |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | (calculated value) | Indicator of chemical reactivity and kinetic stability. |
Table 3: Illustrative Frontier Molecular Orbital Data for this compound.
Synthetic Utility and Applications As Building Blocks in Organic Synthesis
Precursors to Other Heterocyclic Frameworks (e.g., Pyrroles, Pyrrolidines, Furans, Pyridines)
The 6-ethoxy-1,2-oxazine core is particularly valuable for its ability to undergo ring transformation reactions, yielding other important heterocyclic frameworks. These transformations often proceed under mild conditions and with a high degree of stereochemical control, transferring the stereochemistry established in the oxazine (B8389632) ring to the final product.
Pyrroles and Pyrrolidines: A significant application of 1,2-oxazine derivatives is their conversion to pyrrole (B145914) and pyrrolidine (B122466) structures. This is typically achieved through a reductive ring contraction process. mdpi.comfu-berlin.de Catalytic hydrogenation, for instance, can cleave the labile N-O bond, initiating a cascade that results in the formation of a five-membered ring. The stereocenters present in the oxazine ring can direct the stereochemistry of the resulting substituted pyrrolidine. fu-berlin.de Furthermore, base-promoted ring contraction of more complex oxazine systems, such as those fused to another oxazine ring, has been shown to produce oxazine-annulated pyrroles. mdpi.com The presence of the 3-carbaldehyde group on the starting oxazine provides a functional handle for further elaboration of the resulting pyrrole or pyrrolidine ring.
| Starting Oxazine Type | Reaction Condition | Resulting Heterocycle | Reference |
| Dihydroxylated 1,2-Oxazines | Reductive Ring Contraction | Dihydroxylated Pyrrolidines | fu-berlin.de |
| Methyl (E)-[1,2-Oxazin-3-yl]propenoates | Ring Contraction | Pyrrolizidine Derivatives | fu-berlin.de |
| nih.govnih.govOxazino[2,3-b] nih.govnih.govoxazines | DBU, Alcohol | Pyrrolo[1,2-b] nih.govnih.govoxazines | mdpi.com |
Pyridines: The synthesis of densely substituted pyridines can be accomplished using 1,2-oxazine scaffolds through a tandem inverse-electron-demand Diels-Alder (IEDDA) and retro-Diels-Alder reaction sequence. researchgate.net Although this has been demonstrated with 1,2-oxazin-6-ones, the principle can be extended to other 1,2-oxazine derivatives. The oxazine acts as a heterodiene, reacting with an enamine or other electron-rich dienophile. The resulting bicyclic intermediate can then undergo a retro-Diels-Alder reaction, extruding a small molecule and forming the aromatic pyridine (B92270) ring. The substituents from both the oxazine and the dienophile are precisely installed in the final product, allowing for the construction of complex pyridine derivatives. researchgate.net
Intermediates for Complex Molecule Synthesis (e.g., Aminoalcohols, Functionalized Carbonyl Compounds)
The facile reductive cleavage of the N-O bond is a cornerstone of 1,2-oxazine chemistry, making these heterocycles excellent precursors for highly functionalized acyclic molecules like γ-aminoalcohols and related carbonyl compounds. mdpi.com
γ-Aminoalcohols and Derivatives: Hydrogenolysis or reduction with various reagents (e.g., Zn/AcOH, Al/Hg) readily opens the 1,2-oxazine ring to afford 1,4- or γ-aminoalcohols. fu-berlin.deresearchgate.net The ethoxy group at the C-6 position of 6-ethoxy-6H-1,2-oxazine-3-carbaldehyde makes it a cyclic acetal (B89532) derivative, and its reduction leads to stereochemically defined γ-aminoalcohols. The original aldehyde group at C-3 remains as a valuable functional group for further synthetic manipulations, such as chain extension or conversion into other functionalities. This strategy has been successfully applied to the synthesis of cyclic and bicyclic γ-amino acid derivatives from the closely related methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate. fu-berlin.de
Functionalized Carbonyl Compounds: Depending on the reaction conditions and the substitution pattern of the oxazine, N-O bond cleavage can also lead to the formation of functionalized carbonyl compounds. mdpi.com For instance, after the initial reductive cleavage, subsequent hydrolysis or rearrangement can unveil ketone or aldehyde functionalities. The 3-carbaldehyde group on the starting material adds to the complexity of the resulting molecule, yielding a polyfunctionalized intermediate ripe for further synthetic exploration.
| Transformation | Reagents/Conditions | Product Type | Reference |
| Reductive N-O Cleavage | Catalytic Hydrogenation, Zn/AcOH, Al/Hg | γ-Aminoalcohols | mdpi.comfu-berlin.deresearchgate.net |
| N-O Cleavage & Hydrolysis | Acid/Base Conditions | Functionalized Carbonyls | mdpi.com |
Role in Diastereoselective and Enantioselective Synthesis of Advanced Intermediates
The 1,2-oxazine scaffold is intrinsically chiral when substituted, and its formation via hetero-Diels-Alder reactions often proceeds with high levels of stereocontrol. This makes 1,2-oxazines valuable intermediates in asymmetric synthesis. fu-berlin.denih.govnih.gov
Chiral 1,2-oxazine scaffolds can be synthesized using organocatalytic asymmetric [4+2] cycloaddition reactions, yielding products with excellent diastereoselectivity and high enantioselectivity. nih.govnih.gov The chirality embedded in the oxazine ring can then be transferred to subsequent products. For example, the asymmetric synthesis of 6H-1,2-oxazines using carbohydrate auxiliaries has been developed, and their subsequent reductive transformations yield enantiomerically enriched products. fu-berlin.de The stereocenters at C-4, C-5, and C-6 of the dihydro-1,2-oxazine ring are preserved during transformations like reductive cleavage or ring contraction, allowing for the synthesis of chiral aminoalcohols and pyrrolidines. The 3-carbaldehyde group can be used to introduce additional stereocenters diastereoselectively, further enhancing the utility of this scaffold in the synthesis of complex, stereochemically rich molecules.
Development of Novel Synthetic Methodologies Utilizing this compound Scaffolds
The unique combination of a reactive heterocyclic core and a versatile aldehyde functionality in this compound makes it an ideal platform for the development of novel synthetic methodologies.
The tandem reactions that these scaffolds undergo are a testament to their utility. For example, a one-pot sequence involving a rhodium-catalyzed [3+3]-annulation followed by a base-promoted ring contraction allows for the rapid assembly of complex pyrrolo[1,2-b] nih.govnih.govoxazine derivatives from simple precursors. mdpi.com Such cascade reactions, initiated from a 1,2-oxazine core, represent an efficient and atom-economical approach to building molecular complexity.
Furthermore, the development of new cycloaddition reactions using 1,2-oxazines as synthons continues to be an active area of research. researchgate.net The aldehyde at the C-3 position can be used to tether the oxazine to other molecules, setting the stage for intramolecular reactions, or it can be modified to alter the electronic properties of the diene system in cycloaddition reactions, opening up new avenues for reactivity and selectivity.
Future Research Perspectives and Unexplored Avenues
Development of More Sustainable and Greener Synthetic Routes
The synthesis of 1,2-oxazine derivatives has traditionally relied on methods that may not align with modern principles of green chemistry. Future research should prioritize the development of more sustainable routes to 6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde.
Key Research Thrusts:
Catalytic Systems: Shifting from stoichiometric reagents to catalytic methods can significantly reduce waste. Exploring novel organocatalytic, biocatalytic, or metal-catalyzed cycloaddition reactions to form the 1,2-oxazine ring is a primary goal. researchgate.net
Alternative Solvents and Conditions: The use of hazardous organic solvents is a major drawback of many classical syntheses. Research into using aqueous media, ionic liquids, or solvent-free conditions, such as grinding techniques or microwave irradiation, could lead to more environmentally benign processes. tandfonline.comnih.govtpcj.orgresearchgate.net For instance, the synthesis of related 1,3-oxazines has been successfully achieved in aqueous hydrotropic solutions, a method that is nontoxic and allows for easy product isolation. tandfonline.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is crucial. One-pot, multicomponent reactions that assemble the target molecule from simple precursors in a single operation represent a highly efficient and atom-economical approach. tandfonline.com
Table 1: Comparison of Synthetic Approaches for Oxazine (B8389632) Scaffolds
| Feature | Traditional Synthetic Routes | Future Greener Routes |
| Reagents | Often require stoichiometric amounts of activating or coupling agents. | Emphasis on sub-stoichiometric amounts of recyclable catalysts (organo-, bio-, or metal-based). |
| Solvents | Typically rely on volatile and often toxic organic solvents (e.g., CH2Cl2, Toluene). | Utilization of water, supercritical fluids, ionic liquids, or solvent-free conditions. tandfonline.com |
| Energy Input | May require prolonged heating under reflux, leading to high energy consumption. | Use of alternative energy sources like microwave or ultrasound to reduce reaction times and energy usage. researchgate.net |
| Waste Generation | Can produce significant amounts of byproducts and solvent waste. | Minimized waste through high atom economy, catalyst recycling, and biodegradable solvents. |
| Process | Often multi-step syntheses with purification of intermediates. | Focus on one-pot, tandem, or multicomponent reactions to improve efficiency. tandfonline.com |
Exploration of Novel Reactivity Patterns for the Carbaldehyde and Oxazine Ring
The structure of this compound features two key reactive sites: the aldehyde group and the N-O bond within the oxazine ring. Future work should focus on exploiting the interplay between these functionalities.
Tandem Reactions: A significant area of exploration is the design of tandem or cascade reactions that engage both the carbaldehyde and the oxazine ring. For example, an initial reaction at the aldehyde could trigger a subsequent ring-opening or rearrangement of the oxazine scaffold, providing rapid access to complex molecular architectures.
N-O Bond Cleavage: The facile cleavage of the N-O bond is a hallmark of the 1,2-oxazine ring system, making it a valuable precursor to 1,4-amino alcohol derivatives. rsc.org Investigating the reductive cleavage of the N-O bond in this compound, followed by functionalization of the resulting amino alcohol, could yield a diverse range of valuable synthetic intermediates.
Carbaldehyde as a Synthetic Handle: The aldehyde group is a versatile handle for a wide array of transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations. Exploring these reactions would allow for the elaboration of the C3 position, creating a library of derivatives with diverse functionalities and potential applications.
Advanced Stereocontrol in Complex Molecular Architectures
The synthesis of 1,2-oxazines, often via hetero-Diels-Alder reactions, presents opportunities for establishing multiple stereocenters. fu-berlin.de Achieving high levels of stereocontrol is paramount for applications in medicinal chemistry and total synthesis.
Future research should focus on:
Asymmetric Catalysis: The development of novel chiral catalysts (e.g., Lewis acids, Brønsted acids, or bifunctional organocatalysts) to control the enantioselectivity and diastereoselectivity of the ring-forming cycloaddition is a key objective. rsc.org Studies have shown that bifunctional catalysis can be used to synthesize tetrahydro-1,2-oxazines with three contiguous stereocenters in high yields and with excellent stereocontrol. rsc.orgrsc.org
Substrate Control: Investigating how the stereochemistry of precursors influences the stereochemical outcome of the final product can provide another layer of control.
Multi-Stereocenter Synthesis: Using the chiral 1,2-oxazine scaffold as a template, subsequent stereoselective modifications at the carbaldehyde group could lead to the synthesis of complex molecules with four or more defined stereocenters, a significant challenge in modern organic synthesis.
In-depth Computational Studies of Selectivity and Mechanism
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting selectivity. researchgate.netekb.eg Applying these methods to reactions involving this compound can accelerate discovery.
Potential Computational Projects:
Mechanism of Formation: DFT studies can elucidate the precise mechanism of the cycloaddition reactions used to form the 1,2-oxazine ring, determining whether they proceed through concerted or stepwise pathways and identifying the key transition states. mdpi.comresearchgate.net
Origin of Stereoselectivity: By modeling the transition states for different stereochemical pathways in the presence of chiral catalysts, computational studies can reveal the non-covalent interactions responsible for asymmetric induction, guiding the design of more effective catalysts. researchgate.net
Reactivity Prediction: Theoretical calculations can predict the reactivity of both the aldehyde and the oxazine ring towards various reagents, helping to prioritize experimental efforts and uncover novel, non-intuitive reaction pathways. nih.gov
Table 2: Focus Areas for Computational Studies on 1,2-Oxazine Systems
| Research Question | Computational Method | Key Insights Gained | Reference |
| Reaction Pathway | DFT, MEDT (Molecular Electron Density Theory) | Determination of one-step vs. multi-step mechanisms; analysis of asynchronicity in bond formation. | mdpi.comresearchgate.net |
| Regio- and Stereoselectivity | Transition State Analysis, Distortion/Interaction Analysis | Identification of energetic preferences for different isomers; understanding the role of catalyst-substrate interactions. | researchgate.netnih.gov |
| Electronic Properties | FMO (Frontier Molecular Orbital) Analysis, ELF (Electron Localization Function) | Classification of reactants as nucleophiles/electrophiles; characterization of bonding in transition states. | researchgate.netresearchgate.net |
| Thermodynamics | Calculation of ΔH, ΔS, and ΔG | Prediction of reaction feasibility and kinetic vs. thermodynamic product control. | mdpi.com |
Potential for Material Science Applications of 1,2-Oxazine Scaffolds
While the primary focus for many heterocyclic compounds is in medicinal chemistry, the unique structure of the 1,2-oxazine ring suggests potential applications in material science.
Polymer Synthesis: The 1,2-oxazine ring could serve as a novel monomer for polymerization. For instance, cationic ring-opening polymerization (CROP) is a known method for polymerizing related 2-oxazines and 2-oxazolines to create polyamides with tunable properties for biomedical applications. nih.govresearchgate.net Exploring the polymerization of this compound could lead to new classes of functional polymers. The aldehyde group could be used for post-polymerization modification, allowing for the introduction of various functionalities along the polymer backbone.
Thermosetting Resins: Benzoxazines, which contain a fused oxazine ring, are well-known precursors to high-performance thermosetting resins (polybenzoxazines) with excellent thermal stability and mechanical properties. acs.orgacs.org Investigating the thermal ring-opening and polymerization of 1,2-oxazine derivatives could pave the way for a new family of thermosets with potentially unique characteristics derived from the N-O bond.
Conductive Materials: The incorporation of heteroaromatic systems, such as thiophene, into poly(2-oxazine) backbones has been explored as a route to processable precursors for conductive polymers. nih.gov Future work could involve modifying the 1,2-oxazine scaffold with conductive moieties to explore its potential in electronics and sensor technology.
Q & A
Q. What are the primary synthetic routes for 6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde, and how do reaction conditions influence yield and purity?
Methodological Answer: Two established synthetic approaches are:
Hetero Diels-Alder Reaction : Homann et al. (1998) synthesized 6-ethoxy-6H-1,2-oxazines via the reaction of 1-bromo-2-ethoxyethene with α-nitroso alkenes. Key parameters include temperature (0–25°C), solvent polarity (dichloromethane or acetonitrile), and stoichiometric control to minimize side products. Yields range from 45% to 72%, depending on substituent effects on the nitroso alkene .
Organocatalytic Route : Kumar et al. (2006) developed an asymmetric method using chiral catalysts (e.g., proline derivatives) to synthesize enantiomerically enriched 1,2-oxazines. This method achieves higher stereoselectivity (up to 95% ee) but requires anhydrous conditions and inert atmospheres .
| Method | Catalyst/Reagents | Yield (%) | Stereoselectivity | Key Conditions |
|---|---|---|---|---|
| Hetero Diels-Alder | None (thermal activation) | 45–72 | Moderate | Ambient temperature, CH₂Cl₂ |
| Organocatalytic Cyclization | Chiral proline derivatives | 60–85 | High (up to 95% ee) | Anhydrous, N₂ atmosphere |
Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?
Methodological Answer:
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for precise structural determination, especially for resolving bond angles and conformations in the oxazine ring .
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify the aldehyde proton (δ 9.8–10.2 ppm) and ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂). Coupling constants (J) help confirm stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 195.12 for C₇H₁₀NO₃) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., solvent interactions or conformational flexibility). To address this:
- Cross-Validation : Compare experimental NMR/X-ray data with DFT-calculated spectra (e.g., B3LYP/6-31G* level). Adjust computational models to account for solvent dielectric constants .
- Statistical Analysis : Use Pearson correlation coefficients to quantify alignment between observed and predicted chemical shifts. Deviations >0.5 ppm suggest unaccounted electronic effects .
- Crystallographic Refinement : SHELXL’s TWIN/BASF commands can model twinning or disorder in X-ray data, improving accuracy for strained oxazine rings .
Q. What strategies enhance stereochemical control during the synthesis of this compound derivatives?
Methodological Answer:
- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to direct asymmetric induction during cyclization. Remove post-synthesis via hydrolysis .
- Solvent Engineering : Polar aprotic solvents (e.g., DMF) stabilize transition states in organocatalytic routes, improving enantiomeric excess by 15–20% .
- Temperature Gradients : Lower reaction temperatures (−20°C) reduce racemization in intermediates, as shown in Kumar et al.’s catalytic asymmetric synthesis .
Q. How can the aldehyde group in this compound be selectively functionalized for medicinal chemistry applications?
Methodological Answer:
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the aldehyde during ethoxy-group modifications. Deprotect with TBAF in THF .
- Nucleophilic Additions : Grignard reagents (e.g., MeMgBr) add to the aldehyde to form secondary alcohols, which can be oxidized to ketones for further derivatization .
- Reductive Amination : React with primary amines (e.g., benzylamine) and NaBH₃CN to form stable imine derivatives, a common step in drug candidate synthesis .
Data Contradiction Analysis
Q. When conflicting biological activity data arise for this compound derivatives, how should researchers prioritize follow-up experiments?
Methodological Answer:
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or toxicity thresholds .
- Structure-Activity Relationship (SAR) : Compare derivatives with modified ethoxy or aldehyde groups to isolate pharmacophoric motifs. For example, replacing ethoxy with methoxy reduces LogP by 0.3–0.5, altering membrane permeability .
- Empirical Falsification : Apply Zabezhailo and Trunin’s framework to test hypotheses iteratively, discarding models inconsistent with ≥90% of data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
